Potassium tert-Butoxide Outperforms Sodium and Lithium tert-Butoxides in Transition Metal-Free Cross-Coupling Reactions Due to Higher Potassium Electropositivity
In transition metal-free cross-coupling reactions, potassium tert-butoxide exhibits pronounced applications compared to sodium and lithium tert-butoxides. This differential activity is attributed to the higher electropositivity of potassium compared to sodium and lithium, which enhances its capacity to act as a base, nucleophile, and single-electron donor in these transformations [1].
| Evidence Dimension | Relative reactivity in transition metal-free coupling |
|---|---|
| Target Compound Data | Pronounced applications; higher electropositivity (potassium) |
| Comparator Or Baseline | Sodium tert-butoxide and lithium tert-butoxide (lower electropositivity) |
| Quantified Difference | Qualitative superiority; enhanced activity across C-C, C-N, C-O, and C-S bond formations |
| Conditions | Transition metal-free cross-coupling conditions (2024 review, data compiled from past 10 years of literature) |
Why This Matters
For process chemists seeking to eliminate precious metal catalysts from synthetic routes, potassium tert-butoxide provides a documented advantage over sodium and lithium analogs, enabling more sustainable and cost-effective bond-forming strategies.
- [1] Unveiling the Significance of tert-Butoxides in Transition Metal-Free Cross-Coupling Reactions. Topics in Current Chemistry, 2024, 382, 32. View Source
